Manganese acetylacetonate

Overview

Description

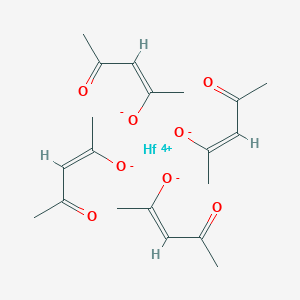

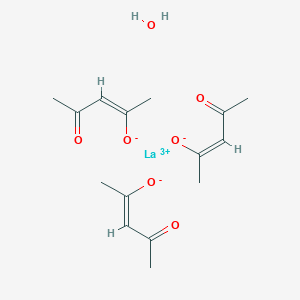

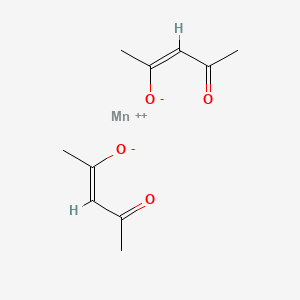

Manganese (II) acetylacetonate (Mn(acac)2) is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents . It is monomeric and tetrahedral in its vapor state . It shows Mn-O bond energy of 65 kcal mol -1 . It can be used with potassium permanganate in preparation of manganese triad (Mn(acac)3) .

Synthesis Analysis

The synthesis of manganese(III) acetylacetonate involves several protocols . One such protocol involves the reaction of 4MnCl2.4H2O with KMnO4 and 15(Hacac) to produce 5[Mn(acac)3] along with 20H2O, 7HCl, and KCl .Molecular Structure Analysis

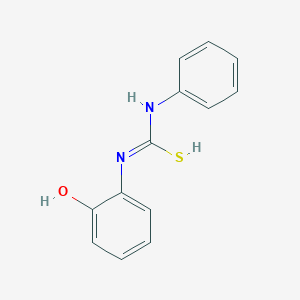

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .Chemical Reactions Analysis

Metal acetylacetonates are used as precursors for nanoparticle research, polymer science, catalysis and their mechanistic aspects . They are used in a plethora of catalysed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .Physical And Chemical Properties Analysis

Manganese (II) acetylacetonate is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents . It is monomeric and tetrahedral in its vapor state . It shows Mn-O bond energy of 65 kcal mol -1 .Scientific Research Applications

Environmentally Friendly Nanoparticle Fabrication : Manganese (III) acetylacetonate nanoparticles were prepared using a green chemistry technology. This method is significant for its environmental friendliness, avoiding the generation of hazardous materials harmful to human health and the environment (Shalaby & Abdallah, 2013).

Copolymerization Initiator : Manganese tris(acetylacetonate) has been used as an initiator in the copolymerization of vinyl acetate with various monomers. This has led to changes in the microstructure of polymers, resulting in macrochains with an improved alteration of monomer units (Lavrov, 2017).

Free-Radical Polymerization Initiator : In the presence of an electron donor, manganese(III) acetylacetonate acts as an active initiator of free-radical polymerization, with a proposed mechanism involving ligand displacement (Bamford & Ferrar, 1970).

Magnetic Nanocatalyst for Oxidation Reactions : Manganese-based magnetic nanocatalysts have been developed by grafting manganese acetylacetonate complex onto silica-coated iron-core nanoparticles. This catalyst has shown efficiency in the selective oxidation of organic halides and alcohols, with potential for addressing environmental and industrial issues (Sharma et al., 2016).

Electron Donor in Chemical Estimations : Manganese acetylacetonate has been used in the chemical estimation of trivalent manganese, forming a stable complex ion (Fyfe, 1949).

Insulating Properties in Electronic Devices : Amorphous thin films of manganese(III) acetylacetonate have been studied for their electrical properties as insulators in metal-insulator-semiconductor devices, showing potential for gate-related technological uses (Dakhel, 2005).

Photostabilization of Wood : Manganese acetylacetonate has been tested for its effectiveness in photostabilizing wood, demonstrating potential as a photoprotective primer for wood surfaces (Zhu & Evans, 2021).

Magnetic Properties in Coordination Compounds : The electronic structure and magnetic properties of manganese complexes, including manganese acetylacetonate, have been investigated, revealing unique electronic properties (Strassner et al., 2022).

Redox Flow Batteries : Manganese(III) acetylacetonate has been explored as an electrolyte in redox flow batteries, showing promise for energy storage applications (Sleightholme et al., 2011).

Thermal Degradation of Polymers : The impact of manganese(III) acetylacetonate on the thermal stability and degradation mechanism of poly(methyl methacrylate) has been studied, showing potential in modifying polymer degradation processes (McNeill & Liggat, 1992).

Mechanism of Action

The customary method for preparing metal acetylacetonate complexes involves treatment of an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution . Variations of this procedure commonly involve mixing a solution of a metal salt with acetylacetone and then raising the pH of the solution until the complex precipitates .

Safety and Hazards

Future Directions

Metal acetylacetonates are used as precursors for nanoparticle research, polymer science, catalysis and their mechanistic aspects . The chosen examples within this review reflect the remarkable broadness of nanoparticle research, polymer and applications of metal acetylacetonates as catalysts in organic syntheses . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name |

manganese(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZQURFYFJBOCE-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17272-66-1 (Parent) | |

| Record name | Manganese acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904284 | |

| Record name | Manganese acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese acetylacetonate | |

CAS RN |

14024-58-9 | |

| Record name | Manganese acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato-O,O')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7756813.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756826.png)

![3-[(3,4-Dichlorobenzyl)thio]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756828.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7756829.png)

![1-(2,3-Diphenylbenzo[g]indol-1-yl)-3-(4-propan-2-ylanilino)propan-2-ol;oxalic acid](/img/structure/B7756830.png)

![2-(2-Naphthalen-2-yl-2-oxoethyl)sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7756857.png)

![3-methyl-1-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B7756864.png)

![1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone](/img/structure/B7756877.png)

![methyl 5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B7756885.png)